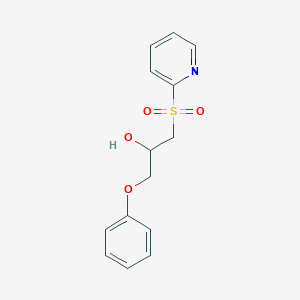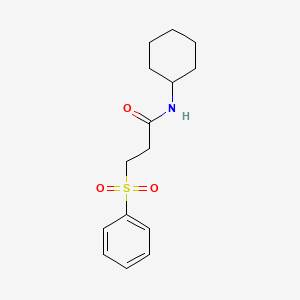
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a pyridylsulfonyl group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
The synthesis of 1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Phenoxy Group: This can be achieved through the reaction of phenol with an appropriate halide under basic conditions.
Introduction of the Pyridylsulfonyl Group: This step involves the sulfonylation of a pyridine derivative, often using sulfonyl chlorides in the presence of a base.
Coupling with Propanol: The final step involves the coupling of the phenoxy and pyridylsulfonyl intermediates with a propanol derivative, often under acidic or basic conditions to facilitate the reaction.
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones to alcohols.
Substitution: The phenoxy and pyridylsulfonyl groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an inhibitor or activator of specific enzymes or receptors.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which 1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL exerts its effects is complex and involves multiple molecular targets and pathways. The phenoxy and pyridylsulfonyl groups allow the compound to bind to specific proteins or enzymes, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the target and context.
Comparaison Avec Des Composés Similaires
1-PHENOXY-3-(2-PYRIDYLSULFONYL)-2-PROPANOL can be compared to other compounds with similar structures, such as:
Phenoxypropanol Derivatives: These compounds share the phenoxypropanol backbone but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridylsulfonyl Compounds: These compounds contain the pyridylsulfonyl group but may have different backbones, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.
Propriétés
IUPAC Name |
1-phenoxy-3-pyridin-2-ylsulfonylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c16-12(10-19-13-6-2-1-3-7-13)11-20(17,18)14-8-4-5-9-15-14/h1-9,12,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZHYXDVUYXQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CS(=O)(=O)C2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B5406187.png)
![N-[4-(1H-pyrazol-1-yl)benzyl]-2-thiophenecarboxamide](/img/structure/B5406202.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[3-(1H-tetrazol-1-yl)propanoyl]-1,4-diazepan-5-one](/img/structure/B5406205.png)
![1-(3-{[(2-fluorophenyl)(methyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxamide](/img/structure/B5406213.png)
![1-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-oxopentan-2-one](/img/structure/B5406226.png)
![3-[(dimethylamino)methyl]-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)acetyl]-3-piperidinol](/img/structure/B5406237.png)
![3-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-HYDROXY-4,5-DIMETHYL-5-(4-METHYLPENT-3-EN-1-YL)-1,3-OXAZOLIDIN-2-ONE](/img/structure/B5406238.png)
![N-[2-(3-phenylpiperidin-1-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5406244.png)
![3-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]propanamide](/img/structure/B5406251.png)
![3-({3-[benzyl(methyl)amino]-1-piperidinyl}carbonyl)-6-ethyl-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5406256.png)
![3-(Butylsulfanyl)-6-(6-nitro-1,3-benzodioxol-5-YL)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5406262.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5406264.png)
![(6Z)-5-Imino-6-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-YL}methylidene)-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5406272.png)
